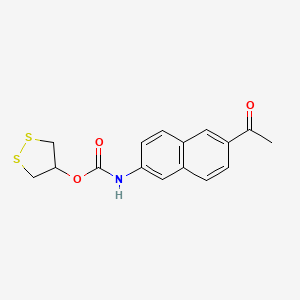
TP-Trfs
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TP-Trfs, also known as a two-photon fluorescent probe for thioredoxin reductase, is a highly selective compound used in scientific research. Thioredoxin reductase is an enzyme that plays a critical role in regulating redox homeostasis in cells. This compound is the first two-photon fluorescent probe developed for this enzyme, making it a valuable tool for studying redox biology and related cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TP-Trfs involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups that confer its fluorescent properties. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure is synthesized using a series of condensation and cyclization reactions.
Introduction of Functional Groups: Functional groups are introduced through substitution reactions to enhance the compound’s fluorescent properties.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure its purity and quality.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Advanced techniques such as continuous flow chemistry may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
TP-Trfs undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized in the presence of oxidizing agents, leading to changes in its fluorescent properties.
Reduction: The compound can be reduced by thioredoxin reductase, which is the basis for its use as a fluorescent probe.
Substitution: Functional groups on this compound can be substituted with other groups to modify its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Thioredoxin reductase and NADPH are commonly used for reduction reactions.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxidized derivatives with altered fluorescent properties .
Scientific Research Applications
TP-Trfs has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe to study redox reactions and enzyme activity.
Biology: Employed in imaging studies to visualize thioredoxin reductase activity in living cells and tissues.
Medicine: Investigated for its potential in diagnosing and monitoring diseases related to redox imbalances, such as cancer and neurodegenerative disorders.
Mechanism of Action
TP-Trfs exerts its effects by specifically binding to thioredoxin reductase and undergoing a reduction reaction. This reaction leads to a change in the compound’s fluorescent properties, allowing researchers to monitor enzyme activity in real-time. The molecular targets include thioredoxin reductase and related redox-active proteins. The pathways involved are primarily related to redox homeostasis and cellular stress responses .
Comparison with Similar Compounds
Similar Compounds
TRFS-green: Another fluorescent probe for thioredoxin reductase with different spectral properties.
TRFS-red: A red-emitting fluorescent probe for thioredoxin reductase.
Fast-TRFS: A probe with a faster response rate and higher fluorescence increment compared to TP-Trfs.
Uniqueness
This compound is unique due to its high selectivity for thioredoxin reductase and its two-photon absorption properties, which enable deep tissue imaging with minimal photodamage. This makes it particularly valuable for in vivo studies and applications requiring high spatial resolution .
Properties
Molecular Formula |
C16H15NO3S2 |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
dithiolan-4-yl N-(6-acetylnaphthalen-2-yl)carbamate |
InChI |
InChI=1S/C16H15NO3S2/c1-10(18)11-2-3-13-7-14(5-4-12(13)6-11)17-16(19)20-15-8-21-22-9-15/h2-7,15H,8-9H2,1H3,(H,17,19) |
InChI Key |
XAGJAVLIKPWKQV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)C=C(C=C2)NC(=O)OC3CSSC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















